Cas no 94-02-0 (Ethyl benzoylacetate)

Ethyl benzoylacetate structure
Ethyl benzoylacetate structure
Ethyl benzoylacetate
94-02-0
C11H12O3
192.211183547974
MFCD00009196
34727
7170

Ethyl benzoylacetate Properties

Names and Identifiers

    • Ethyl 3-oxo-3-phenylpropanoate
    • Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
    • Benzoylacetic acid ethyl ester
    • Ethyl Benzoylacetate
    • 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
    • 3-phenyl-3-oxopropanoate
    • benzoylacetic ethyl ester
    • ethyl 3-oxo-3-phenylpropionate
    • ethyl 3-phenyl-3-oxopropionate
    • Ethyl benzovlacetate
    • ethyl2-benzoylacetate
    • Ethylbenzoylacetat
    • Ethylbeonzoyl acetate
    • FEMA 2423
    • phenylformyl acetic acid ethyl ester
    • 3-Oxo-3-phenylpropionic Acid Ethyl Ester
    • Ethyl 3-phenyl-3-oxopropanoate
    • Ethyl benzoyl acetate
    • Ethyl beta-oxobenzenepropanoate
    • ethylbenzoylacetate
    • Benzoylacetic acid, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester
    • Benzenepropanoic acid, beta-oxo-, ethyl ester
    • 1-Ethoxy-3-phenylpropane-1,3-dione
    • FEMA No. 2423
    • K8CHJ4MKM0
    • Benzenepropanoic acid, .beta.-oxo-, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-phenylpropanoic acid ethyl ester
    • 3-Phenyl-3-oxopropanoic acid ethyl ester
    • Ethyl 2-benzoylacetate
    • Ethyl 3-oxo-3-phenylpropionate
    • Ethyl β-oxobenzenepropanoate
    • NSC 227214
    • NSC 6774
    • β-Oxobenzenepropanoic acid ethyl ester
    • Ethyl benzoylacetate,95%
    • +Expand
    • MFCD00009196
    • GKKZMYDNDDMXSE-UHFFFAOYSA-N
    • 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • O=C(CC(C1C=CC=CC=1)=O)OCC
    • 0389

Computed Properties

  • 192.07900
  • 0
  • 3
  • 5
  • 192.079
  • 14
  • 205
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 3
  • 0
  • 43.4

Experimental Properties

  • 1.82250
  • 43.37000
  • 3767
  • n20/D 1.52(lit.)
    n20/D 1.531
  • Insoluble
  • 265-270 °C(lit.)
  • < 0
  • Fahrenheit: 284 ° f
    Celsius: 140 ° c
  • 2423
  • alcohol: miscible
  • Not available
  • Not available
  • Light Sensitive
  • 1.11 g/mL at 25 °C(lit.)

Ethyl benzoylacetate Security Information

Ethyl benzoylacetate Customs Data

  • 29183000
  • China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl benzoylacetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003OJP-10g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
10g
$4.00 2024-04-19
A2B Chem LLC
AB70981-10g
Ethyl benzoylacetate
94-02-0 95%
10g
$4.00 2024-07-18
Aaron
AR003OS1-5g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
5g
$4.00 2024-07-18
abcr
AB173804-25 g
Ethyl benzoylacetate, 90%; .
94-02-0 90%
25 g
€77.40 2023-07-20
Ambeed
A132007-10g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
10g
$5.0 2024-07-18
Apollo Scientific
OR4787-25g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
25g
£10.00 2024-05-23
Chemenu
CM311174-500g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
500g
$96 2022-06-09
Cooke Chemical
A3956212-25G
Ethyl benzoylacetate
94-02-0 95%
25g
RMB 60.00 2023-09-07
Enamine
EN300-17880-0.05g
ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D583920-1kg
Ethyl benzoylacetate
94-02-0 95%
1kg
$315 2022-09-04

Ethyl benzoylacetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Silver triflate ,  2249872-40-8 Solvents: Methanol ;  18.5 h, 40 °C
Reference
Hydroalkoxylation of terminal and internal alkynes catalyzed by dinuclear gold(I) complexes with bridging Di(N-heterocyclic carbene) ligands
Marcheggiani, Elena; Tubaro, Cristina ; Biffis, Andrea; Graiff, Claudia ; Baron, Marco, Catalysts, 2020, 10(1),

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  15 h, reflux
Reference
Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt
Rysak, Vincent; Dixit, Ruchi; Trivelli, Xavier; Merle, Nicolas; Agbossou-Niedercorn, Francine; et al, Catalysis Science & Technology, 2020, 10(14), 4586-4592

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Calcium oxide Solvents: Chloroform ;  10 min, < 5 °C
1.2 2 h, < 5 °C; 40 °C; 6 h, 40 °C
1.3 Catalysts: Sodium hydroxide ;  40 °C → 62 °C; 4 h, 62 °C
Reference
Method for preparing ethyl benzoyl acetate
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) (electrolytic) Solvents: Hexane
Reference
Oxidation of alcohols with electrolytic manganese dioxide. Its application for the synthesis of insect pheromones
Tsuboi, Sadao; Ishii, Naomi; Sakai, Takashi; Tari, Isao; Utaka, Masanori, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1888-93

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 4-Methylbenzaldehyde oxime Solvents: Dimethylformamide ;  3 h, 100 °C
Reference
Base-Promoted Difunctionalization of Alkynes: One-Pot Synthesis of Polysubstituted Chromones+
Wang, Mengdan ; Cheng, Lu; Ma, Junying; Lu, Weiwei; Wang, Junling, European Journal of Organic Chemistry, 2023, 26(32),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
Reference
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; Xu, Shaofeng; Zou, Yashi; Li, Zhaodi; Xu, Kai; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ;  -78 °C → 0 °C
Reference
An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters
Galliford, Chris V.; Scheidt, Karl A., Chemical Communications (Cambridge, 2008, (16), 1926-1928

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 -
Reference
A safe, economical method for the preparation of β-oxo esters
Clay, Ronald J.; Collom, Thomas A.; Karrick, Gregory L.; Wemple, James, Synthesis, 1993, (3), 290-2

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  5 h, rt
Reference
tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditions
Chen, Shufeng; Yuan, Fang; Zhao, Haiying; Li, Baoguo, RSC Advances, 2013, 3(31), 12616-12620

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole ,  Magnesium chloride Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Development and application of a solution-phase automated synthesizer, 'ChemKonzert'
Machida, Kazuhiro; Hirose, Yoichiro; Fuse, Shinichiro; Sugawara, Tohru; Takahashi, Takashi, Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
1.2 Solvents: Tetrahydrofuran
Reference
A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonates
Wang, Xui; Monte, William T.; Napier, James J.; Ghannam, Aneen, Tetrahedron Letters, 1994, 35(50), 9323-6

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt; rt
Reference
Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization
Han, Wencheng; Liu, Wen-Deng; Su, Junqi; Zhao, Jiannan, Organic & Biomolecular Chemistry, 2023, 21(16), 3350-3354

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 - 20 min, rt → reflux; 2 - 3 h, reflux
Reference
Iridium(III)-catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion
Jha, Neha; Singh, Roushan Prakash; Saxena, Paridhi; Kapur, Manmohan, Organic Letters, 2021, 23(22), 8694-8698

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
Reference
Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic Resolution
Ling, Fei ; Wang, Yifan; Huang, An; Wang, Ze; Wang, Shiliang; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4714-4719

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
Reference
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; Shi, Guang; Tang, Wei; Sun, Jie; Wang, Wenxing, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → reflux
1.2 Solvents: Tetrahydrofuran ;  rt; overnight, rt
1.3 Reagents: Acetic acid Solvents: Water ;  cooled
Reference
Preparing method and application of pyrazoloquinoline derivative
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Water ;  cooled
Reference
Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino Esters
Jiang, Yan; Chen, Xing; Zheng, Yongsheng; Xue, Zhouyang; Shu, Chang; et al, Angewandte Chemie, 2011, 50(32), 7304-7307

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  2.0 h, rt
Reference
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; Reddy, B. V. Subba; Purnima, K. V.; Jhansi, S.; Nagaiah, K.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium fluoride (aluminum oxide supported) ;  4 min
Reference
Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditions
Moghaddam, Firouz Matloubi; Baradjee, Ghasem Rezanejade, Journal of Sulfur Chemistry, 2005, 26(4-5), 325-329

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
Reference
A novel synthetic method for β-keto esters
Qian, Hao; Ge, Chunrong; Huang, Xian, Journal of Chemical Research, 2007, (3), 160-161

Ethyl benzoylacetate Raw materials

Ethyl benzoylacetate Preparation Products

Ethyl benzoylacetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94-02-0)Ethyl benzoylacetate
A844787
in Stock
1kg
99%
Friday, 30 August 2024 07:04
182.0

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